DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
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Overview
Description
- The compound’s chemical formula is C34H22O6S2 , and its molecular weight is approximately 430.54 g/mol .
- It exhibits interesting optical properties due to its extended π-conjugated system, making it relevant for applications in optoelectronic devices.
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate: is a complex organic compound with a unique structure. It consists of two naphthyl groups, a hydroxyimino functional group, and two sulfonate groups attached to a fluorene core.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the condensation of 9,9-dihydroxy-9H-fluorene-2,7-disulfonic acid with 2-naphthylamine under suitable conditions.
Reaction Conditions: The reaction typically occurs in an acidic medium, such as concentrated sulfuric acid, at elevated temperatures.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using similar principles.
Chemical Reactions Analysis
Reactivity: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various reactions
Common Reagents and Conditions: Reactions often involve strong acids, bases, or oxidizing agents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction produces the dihydroxy derivative.
Scientific Research Applications
Chemistry: Researchers study its optical properties, solubility, and stability for potential use in organic electronics, sensors, and luminescent materials.
Biology: Its fluorescent properties make it useful for labeling biomolecules and cellular imaging.
Medicine: Investigations explore its potential as a drug delivery vehicle or diagnostic probe.
Industry: Applications include OLEDs, photovoltaics, and chemical sensors.
Mechanism of Action
- The exact mechanism remains an active area of research. its π-conjugated structure suggests interactions with electron-rich species, potentially affecting charge transport or energy transfer processes.
Comparison with Similar Compounds
Similar Compounds: Other anthracene derivatives, such as 2,6-di(2-naphthyl)anthracene and 2,6-di(1-naphthyl)anthracene, share structural features but differ in substitution patterns.
Uniqueness: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate’s specific arrangement of functional groups sets it apart from related compounds.
Properties
Molecular Formula |
C33H21NO7S2 |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
dinaphthalen-2-yl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H21NO7S2/c35-34-33-31-19-27(42(36,37)40-25-11-9-21-5-1-3-7-23(21)17-25)13-15-29(31)30-16-14-28(20-32(30)33)43(38,39)41-26-12-10-22-6-2-4-8-24(22)18-26/h1-20,35H |
InChI Key |
KLLXAZIVRXBUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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